molecular formula C24H24O5 B11256521 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

Cat. No.: B11256521
M. Wt: 392.4 g/mol
InChI Key: AYAPSHGTNZKMMG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromenone core substituted with a methoxyphenyl group and a cyclohexanecarboxylate ester, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, methyl acetoacetate, and cyclohexanecarboxylic acid.

    Condensation Reaction: The initial step involves a Claisen-Schmidt condensation between 4-methoxybenzaldehyde and methyl acetoacetate to form 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-carboxylic acid.

    Esterification: The carboxylic acid group is then esterified with cyclohexanecarboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the chromenone core can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted chromenones depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various chromenone derivatives with potential biological activities.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain metal-catalyzed processes.

Biology

    Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and related diseases.

    Enzyme Inhibition: Potential inhibitor of enzymes like tyrosinase, which is involved in melanin production.

Medicine

    Anti-inflammatory: Shows promise as an anti-inflammatory agent, useful in the development of new anti-inflammatory drugs.

    Anticancer: Investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Cosmetics: Incorporated into cosmetic formulations for its antioxidant and skin-protective properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Mechanism: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Enzyme Inhibition: Binds to the active site of enzymes like tyrosinase, inhibiting their activity and reducing melanin production.

    Anti-inflammatory Pathways: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate
  • 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate
  • 3-(4-nitrophenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate

Uniqueness

  • Methoxy Group : The presence of the methoxy group on the phenyl ring enhances its antioxidant properties compared to hydroxyl or nitro-substituted analogs.
  • Biological Activity : Exhibits a broader range of biological activities, including anti-inflammatory and anticancer properties, making it more versatile in scientific research.

This detailed overview provides a comprehensive understanding of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl cyclohexanecarboxylate, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] cyclohexanecarboxylate

InChI

InChI=1S/C24H24O5/c1-15-20-14-19(28-23(25)17-6-4-3-5-7-17)12-13-21(20)29-24(26)22(15)16-8-10-18(27-2)11-9-16/h8-14,17H,3-7H2,1-2H3

InChI Key

AYAPSHGTNZKMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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